N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]cyclohexanecarboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzimidazole ring fused with a tetrahydrofuran moiety and a cyclohexanecarboxamide group, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]cyclohexanecarboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the benzimidazole ring: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the tetrahydrofuran moiety: This step involves the cyclization of a suitable precursor, such as a dihydroxy compound, in the presence of an acid catalyst.
Attachment of the cyclohexanecarboxamide group: This can be done through an amide coupling reaction using cyclohexanecarboxylic acid and a coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The tetrahydrofuran ring can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, in solvents like ether or THF.
Substitution: Alkyl halides, acyl chlorides, in the presence of a base like triethylamine or pyridine.
Major Products
Oxidation: Formation of benzimidazole N-oxides.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted tetrahydrofuran derivatives.
Scientific Research Applications
N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]cyclohexanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor or a modulator of biological pathways.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The benzimidazole ring can interact with nucleic acids and proteins, potentially inhibiting enzymes or modulating receptor activity. The tetrahydrofuran moiety may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
2-(tetrahydrofuran-2-ylidene)acetonitriles: These compounds share the tetrahydrofuran moiety and exhibit similar reactivity patterns.
Benzimidazole derivatives: Compounds like N-(1H-benzo[d]imidazol-2-yl)-1-(3-substituted phenyl)methanimines have similar benzimidazole structures and are used in various applications.
Uniqueness
N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]cyclohexanecarboxamide is unique due to the combination of the benzimidazole ring, tetrahydrofuran moiety, and cyclohexanecarboxamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C18H23N3O2 |
---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
N-[2-(oxolan-2-yl)-3H-benzimidazol-5-yl]cyclohexanecarboxamide |
InChI |
InChI=1S/C18H23N3O2/c22-18(12-5-2-1-3-6-12)19-13-8-9-14-15(11-13)21-17(20-14)16-7-4-10-23-16/h8-9,11-12,16H,1-7,10H2,(H,19,22)(H,20,21) |
InChI Key |
YRJWLPIVONMWRS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC3=C(C=C2)N=C(N3)C4CCCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.